

10-Deacetylpaclitaxel 7-Xyloside molecular weight and formula

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Compound of Interest

Compound Name: 10-Deacetylpaclitaxel 7-Xyloside

Cat. No.: B15608528

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In-Depth Technical Guide: 10-Deacetylpaclitaxel 7-Xyloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and biological activity of **10-Deacetylpaclitaxel 7-Xyloside**, a naturally occurring taxane derivative with potential applications in cancer research and drug development.

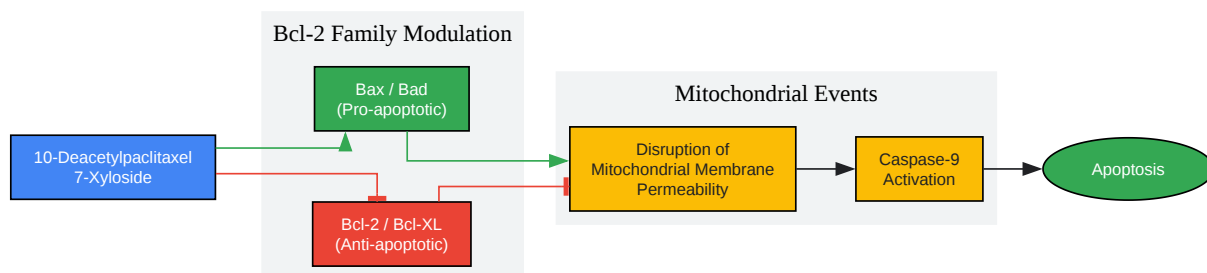
Core Molecular Data

Quantitative data for **10-Deacetylpaclitaxel 7-Xyloside** is summarized below.

Property	Value	Source(s)
Molecular Weight	943.98 g/mol	[1][2][3]
Molecular Formula	C ₅₀ H ₅₇ NO ₁₇	[1][2][3][4]
CAS Number	90332-63-1	[1][2]
Purity	≥98%	
Appearance	White to Off-white Solid	[3]
Solubility	Soluble in DMSO (heated, sonicated) and methanol (heated, sonicated).[3]	
Storage	Store at -20°C under an inert atmosphere.[3]	

Biological Activity and Signaling Pathway

10-Deacetylpaclitaxel 7-Xyloside, a derivative of paclitaxel, has been shown to induce mitotic cell cycle arrest and apoptosis.[5] Its mechanism of action involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This modulation of the Bcl-2 family of proteins leads to a disruption of the mitochondrial membrane permeability and subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[5]



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Apoptotic signaling pathway of **10-Deacetylpaclitaxel 7-Xyloside**.

Experimental Protocols

Isolation and Purification from Taxus Species

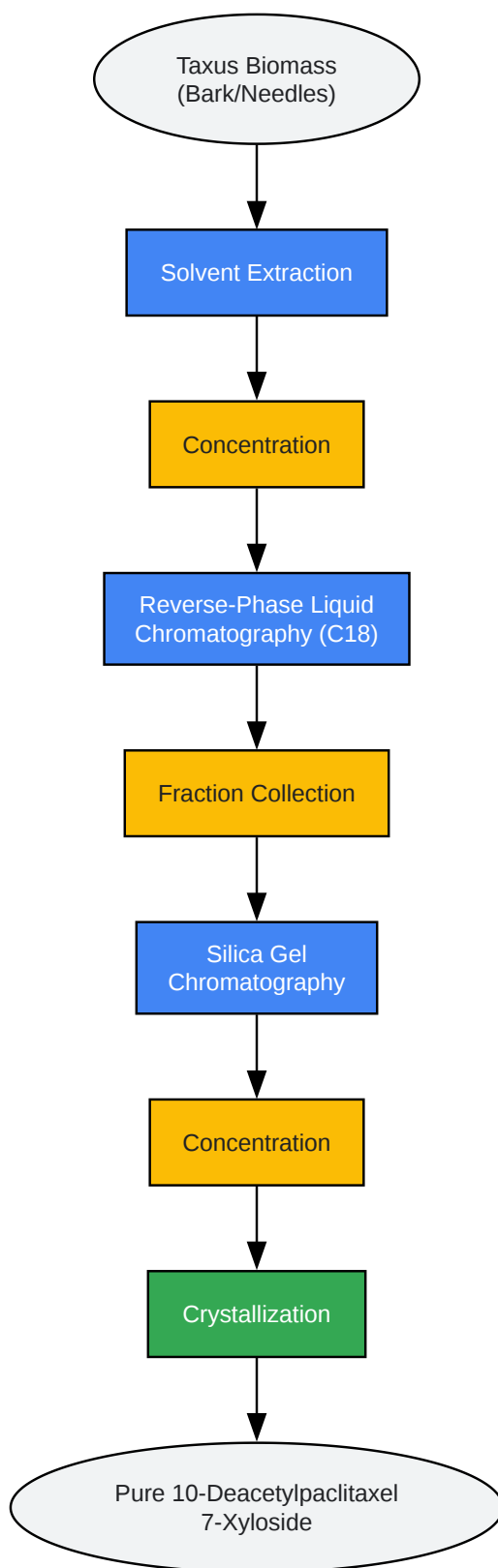
This protocol is adapted from a method for isolating taxol and its analogues from Taxus species.

Objective: To isolate and purify **10-Deacetylpaclitaxel 7-Xyloside** from the bark or needles of Taxus species.

Methodology:

- Extraction:
 - Air-dry and grind the bark or needles of the Taxus species.
 - Extract the ground material with a suitable solvent system (e.g., methanol/chloroform).
 - Concentrate the crude extract under reduced pressure.
- Chromatographic Separation:
 - Subject the concentrated extract to reverse-phase liquid chromatography on a C18-silica column.
 - Elute the column with a gradient of an appropriate solvent system (e.g., water/acetonitrile) to separate the different taxane components.
 - Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purification and Crystallization:
 - Combine fractions containing **10-Deacetylpaclitaxel 7-Xyloside**.

- Further purify the combined fractions using silica gel chromatography with a suitable eluent (e.g., chloroform with 1-2% methanol).
- Concentrate the purified fraction and crystallize **10-Deacetylpaclitaxel 7-Xyloside** from a suitable solvent system (e.g., acetone/ligroin).
- Characterization:
 - Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Workflow for the isolation and purification of **10-Deacetylpaclitaxel 7-Xyloside**.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol provides a general framework for assessing the effect of **10-Deacetylpaclitaxel 7-Xyloside** on the expression of Bcl-2 family proteins in cancer cell lines.

Objective: To determine the changes in protein levels of Bcl-2, Bcl-XL, Bax, and Bad in response to treatment with **10-Deacetylpaclitaxel 7-Xyloside**.

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cancer cell line (e.g., PC-3) in appropriate media.
 - Treat the cells with varying concentrations of **10-Deacetylpaclitaxel 7-Xyloside** for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
- Protein Extraction:
 - Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer:
 - Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

- Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-XL, Bax, Bad, and a loading control (e.g., β -actin or GAPDH).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

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